5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole
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Overview
Description
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole is a complex organic compound that belongs to the class of indolo[3,2-b]carbazoles. This compound is characterized by its unique structure, which includes two hexyldecyl side chains and two dioxaborolan groups. It is primarily used in advanced materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Preparation Methods
The synthesis of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired product.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Chemical Reactions Analysis
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole can undergo various chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The dioxaborolan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole has several scientific research applications:
Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic cells (OPVs) due to its excellent light-absorbing properties and charge transport capabilities.
Materials Science: It is studied for its potential use in advanced materials, including polymers and nanocomposites, for various industrial applications.
Mechanism of Action
The mechanism of action of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves its ability to participate in electronic interactions and charge transport processes. The dioxaborolan groups facilitate the formation of stable boronate esters, which are crucial for cross-coupling reactions. The indolo[3,2-b]carbazole core provides a conjugated system that enhances the compound’s electronic properties, making it suitable for use in electronic and photovoltaic applications.
Comparison with Similar Compounds
Similar compounds to 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole include:
3,9-Dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole: This compound is a precursor in the synthesis of the target compound and shares a similar core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound also contains dioxaborolan groups and is used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with dioxaborolan groups, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the indolo[3,2-b]carbazole core with the dioxaborolan groups, providing a balance of electronic properties and reactivity that is advantageous for advanced materials applications.
Properties
Molecular Formula |
C62H98B2N2O4 |
---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
5,11-bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C62H98B2N2O4/c1-13-17-21-25-27-31-35-47(33-29-23-19-15-3)45-65-55-41-49(63-67-59(5,6)60(7,8)68-63)37-39-51(55)53-44-58-54(43-57(53)65)52-40-38-50(64-69-61(9,10)62(11,12)70-64)42-56(52)66(58)46-48(34-30-24-20-16-4)36-32-28-26-22-18-14-2/h37-44,47-48H,13-36,45-46H2,1-12H3 |
InChI Key |
ZZERPQDTIDGDOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CC(CCCCCC)CCCCCCCC)C6=C(N5CC(CCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
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